molecular formula C7H4ClF2NO2 B13530428 2-(4-Chloropyridin-2-yl)-2,2-difluoroacetic acid

2-(4-Chloropyridin-2-yl)-2,2-difluoroacetic acid

Katalognummer: B13530428
Molekulargewicht: 207.56 g/mol
InChI-Schlüssel: IUNSSAPPXFJCGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Chloropyridin-2-yl)-2,2-difluoroacetic acid is an organic compound that features a pyridine ring substituted with a chlorine atom at the 4-position and a difluoroacetic acid moiety at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloropyridin-2-yl)-2,2-difluoroacetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloropyridine.

    Halogenation: The 4-chloropyridine undergoes halogenation to introduce the chlorine atom at the 4-position.

    Difluoroacetic Acid Introduction: The difluoroacetic acid moiety is introduced through a nucleophilic substitution reaction, where a suitable difluoroacetate ester reacts with the halogenated pyridine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation and nucleophilic substitution reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chloropyridin-2-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-Chloropyridin-2-yl)-2,2-difluoroacetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(4-Chloropyridin-2-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The difluoroacetic acid moiety may play a crucial role in enhancing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Chloropyridin-2-yl)acetic acid: Lacks the difluoro substitution, resulting in different chemical properties.

    2-(4-Bromopyridin-2-yl)-2,2-difluoroacetic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.

    2-(4-Fluoropyridin-2-yl)-2,2-difluoroacetic acid: Contains a fluorine atom, which can affect the compound’s electronic properties.

Uniqueness

2-(4-Chloropyridin-2-yl)-2,2-difluoroacetic acid is unique due to the presence of both chlorine and difluoroacetic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C7H4ClF2NO2

Molekulargewicht

207.56 g/mol

IUPAC-Name

2-(4-chloropyridin-2-yl)-2,2-difluoroacetic acid

InChI

InChI=1S/C7H4ClF2NO2/c8-4-1-2-11-5(3-4)7(9,10)6(12)13/h1-3H,(H,12,13)

InChI-Schlüssel

IUNSSAPPXFJCGF-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C=C1Cl)C(C(=O)O)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.